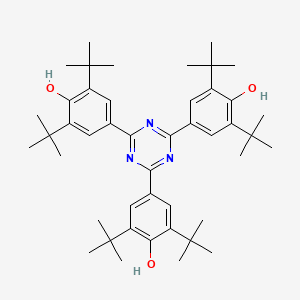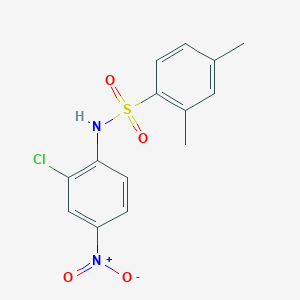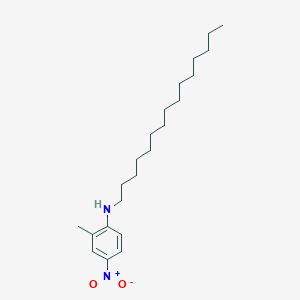
2-Methyl-4-nitro-N-pentadecylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Reaction: The nitrated product is then reacted with pentadecyl bromide (C15H31Br) in the presence of a base such as potassium carbonate (K2CO3) to form 2-Methyl-4-nitro-N-pentadecylaniline.
Conditions: The reaction is usually conducted under reflux conditions to ensure complete substitution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The nitration and substitution reactions are optimized for scalability, and the final product is purified through recrystallization or distillation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-nitro-N-pentadecylaniline can be achieved through several synthetic routes. One common method involves the nitration of 2-methylaniline (o-toluidine) followed by the introduction of the pentadecyl chain. The steps are as follows:
-
Nitration of 2-Methylaniline
Reaction: 2-Methylaniline is treated with concentrated nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) to introduce the nitro group at the 4-position.
Conditions: The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process.
化学反应分析
Types of Reactions
2-Methyl-4-nitro-N-pentadecylaniline undergoes various chemical reactions, including:
-
Reduction
Reagents: Common reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron filings (Fe) with hydrochloric acid (HCl).
Products: The reduction of the nitro group results in the formation of 2-Methyl-4-amino-N-pentadecylaniline.
-
Substitution
Reagents: Halogenating agents like bromine (Br2) or chlorine (Cl2) can substitute the hydrogen atoms on the benzene ring.
Products: Halogenated derivatives of this compound.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) can oxidize the methyl group to a carboxylic acid.
Reduction: Iron filings (Fe) with hydrochloric acid (HCl) or hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2).
科学研究应用
2-Methyl-4-nitro-N-pentadecylaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants.
作用机制
The mechanism of action of 2-Methyl-4-nitro-N-pentadecylaniline involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pentadecyl chain enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The exact molecular targets and pathways depend on the specific application and biological context.
相似化合物的比较
2-Methyl-4-nitro-N-pentadecylaniline can be compared with other nitroaniline derivatives:
2-Methyl-4-nitroaniline: Lacks the pentadecyl chain, making it less lipophilic and potentially less effective in certain applications.
4-Nitro-N-methylaniline: Contains a methyl group instead of a pentadecyl chain, resulting in different physical and chemical properties.
2,4-Dinitroaniline: Contains an additional nitro group, which can significantly alter its reactivity and applications.
The uniqueness of this compound lies in its combination of a nitro group, a methyl group, and a long alkyl chain, which imparts distinct physical, chemical, and biological properties.
属性
CAS 编号 |
106027-68-3 |
|---|---|
分子式 |
C22H38N2O2 |
分子量 |
362.5 g/mol |
IUPAC 名称 |
2-methyl-4-nitro-N-pentadecylaniline |
InChI |
InChI=1S/C22H38N2O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-23-22-17-16-21(24(25)26)19-20(22)2/h16-17,19,23H,3-15,18H2,1-2H3 |
InChI 键 |
GAVDUVGEOZQBLZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCNC1=C(C=C(C=C1)[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Bromo-2-methyl-N-(trimethylsilyl)-3-[(trimethylsilyl)oxy]propanamide](/img/structure/B14320293.png)
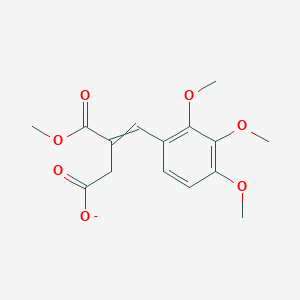
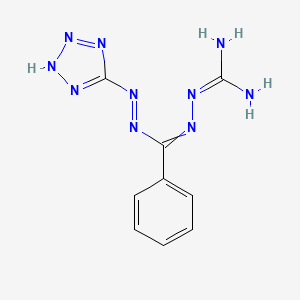
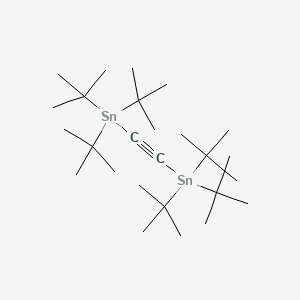
![6-Chloro-5-hydroxy-4H-benzo[a]phenothiazine-1,4(12H)-dione](/img/structure/B14320312.png)
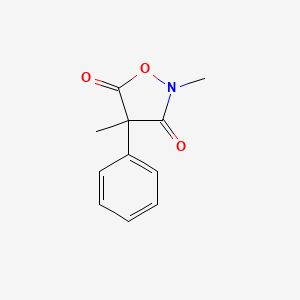
![5-[(3,4-Dimethoxy-5-propylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14320315.png)
![N,N-diethyl-4-[2-(4-nitrobenzoyl)hydrazinyl]benzamide](/img/structure/B14320316.png)
![Dimethyl[3-(3-phenoxyphenyl)propyl]phenylsilane](/img/structure/B14320323.png)
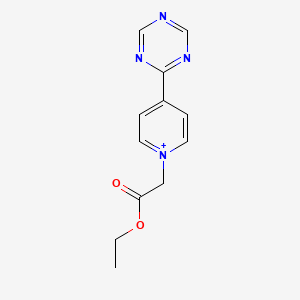
![Silane, trimethyl[(1-methylene-2-heptynyl)oxy]-](/img/structure/B14320330.png)
